

Application Notes and Protocols for GSK3186899 Administration in Preclinical Studies

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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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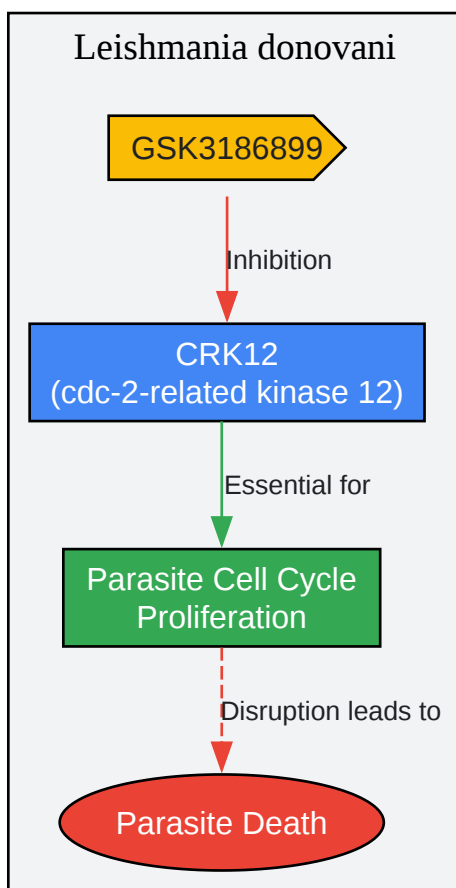
Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK3186899 (also known as DDD853651) is a preclinical development candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated.[1][2][3][4] This compound emerged from the optimization of a phenotypic hit against *Leishmania donovani*, the primary causative agent of VL.[1][2][3][4] The key challenges in its development were balancing solubility and metabolic stability while maintaining potent antileishmanial activity.[1][2][3][4] Extensive preclinical studies have demonstrated its efficacy in in vitro and in vivo models.[5] The development of **GSK3186899** was initially halted by GSK in September 2021 but has since been continued by the Drugs for Neglected Diseases initiative (DNDi), with plans for a Phase I multiple ascending dose study in healthy volunteers.[6]

Mechanism of Action:

GSK3186899 acts as a potent inhibitor of the *Leishmania donovani* cdc-2-related kinase 12 (CRK12).[7][8] CRK12 is a cyclin-dependent kinase that is essential for the proliferation of the parasite.[8] By inhibiting CRK12 in the ATP binding pocket, **GSK3186899** disrupts the parasite's cell cycle, leading to its death.[8] This targeted mechanism provides a promising avenue for the development of a new treatment for visceral leishmaniasis.



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Caption: Mechanism of action of **GSK3186899** in *Leishmania donovani*.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **GSK3186899** and related compounds.

Table 1: In Vitro Activity and Physicochemical Properties

Compound	Ld InMac pEC50 (μM)	HepG2 pEC50 (μM)	Mouse Liver Microsomal Intrinsic Clearance (Cl _i) (mL·min ⁻¹ ·g ⁻¹)
GSK3186899 (1)	6.8	<4.5	1.8
31	6.7	<4.5	1.9
39	6.8	<4.5	2.2

Ld InMac refers to the intramacrophage assay in THP-1 cells with *L. donovani* amastigotes. Data are the result of at least four replicates. HepG2 is a human liver cancer cell line used to assess cytotoxicity.^[5]

Table 2: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

Compound	Dose (mg/kg)	Dosing Regimen	% Parasite Suppression
GSK3186899 (1)	25	b.i.d. for 10 days	99
31	25	b.i.d. for 10 days	98
39	25	b.i.d. for 10 days	97
Miltefosine	30	q.d. for 10 days	>95

b.i.d. = twice daily; q.d. = once daily. The in vivo efficacy was evaluated in a mouse model of VL (*L. donovani*, LV9).^[5]

Table 3: Mouse Pharmacokinetic Parameters

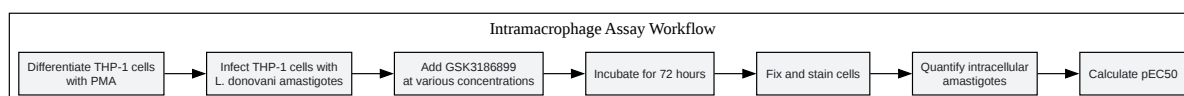
Compound	Dose (mg/kg)	Route	Cmax (µg/mL)	AUC0–last (µg·h/mL)	Clb (mL·min ⁻¹ ·kg ⁻¹)	Vss (L/kg)	Fpo (%)
GSK3186899 (1)	5	p.o.	0.96	3.5	24	2.8	100
31	5	p.o.	1.1	4.3	19	2.5	100
39	5	p.o.	1.2	4.6	18	2.3	100

Cmax = maximum concentration; AUC0–last = area under the curve until the last measurement; Clb = mouse clearance in blood; Vss = volume of distribution at steady state; Fpo = oral bioavailability.[5]

Experimental Protocols

1. In Vitro Intramacrophage Antileishmanial Activity Assay

This protocol is adapted from methodologies used to evaluate the efficacy of **GSK3186899** against intracellular *L. donovani* amastigotes.



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Caption: Workflow for the in vitro intramacrophage antileishmanial assay.

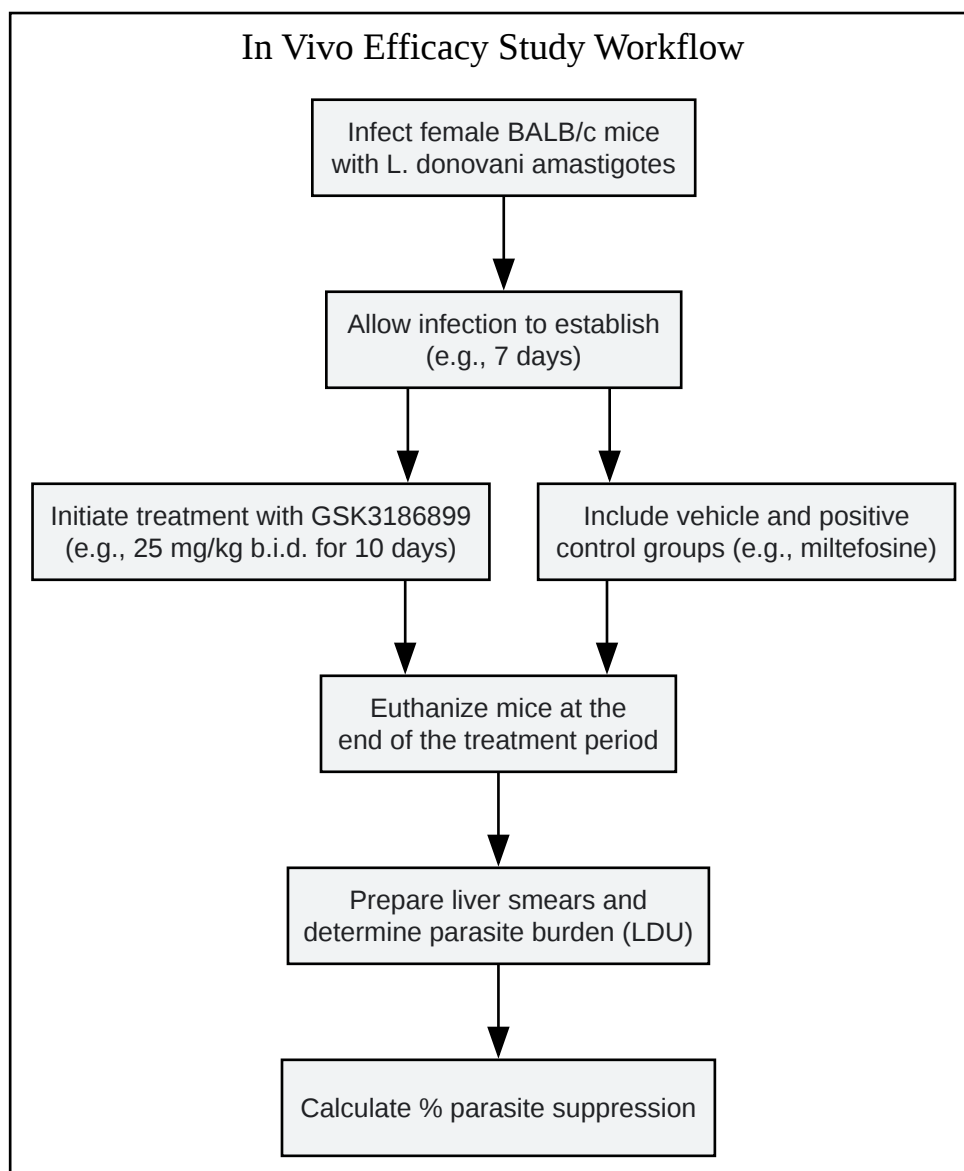
Protocol:

- Cell Culture and Differentiation:

- Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
- Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 30 nM.[\[9\]](#)
- Parasite Infection:
 - Harvest *L. donovani* amastigotes (e.g., strain LV9) from the spleen of an infected hamster. [\[5\]](#)
 - Infect the differentiated THP-1 cells with amastigotes at a specified multiplicity of infection.
- Compound Administration:
 - Prepare serial dilutions of **GSK3186899** in an appropriate solvent (e.g., DMSO).
 - Add the compound dilutions to the infected cell cultures. Include a vehicle-only control.
- Incubation and Analysis:
 - Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
 - After incubation, fix the cells with an appropriate fixative (e.g., methanol).
 - Stain the cells with a DNA-binding dye (e.g., Giemsa or DAPI) to visualize both host cell nuclei and parasite kinetoplasts.
 - Quantify the number of intracellular amastigotes per macrophage using high-content imaging or manual microscopy.
 - Determine the half-maximal effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic equation.

2. In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis

This protocol describes the general methodology for assessing the in vivo efficacy of **GSK3186899**.



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Caption: Workflow for the in vivo efficacy study of **GSK3186899**.

Protocol:

- Animal Model and Infection:
 - Use female BALB/c mice.[5]

- Infect the mice intravenously with *L. donovani* amastigotes (e.g., 1×10^7 amastigotes per mouse).[5]
- Allow the infection to establish for a period of 7 days post-infection.[5]
- Drug Formulation and Administration:
 - Prepare the drug formulation for oral administration. A suitable vehicle for **GSK3186899** is 0.5% HPMC, 0.4% Tween 80, and 0.5% benzyl alcohol.[5]
 - Administer **GSK3186899** orally (p.o.) at the desired dose and frequency (e.g., 25 mg/kg, twice daily for 10 days).[5]
 - Include a vehicle control group and a positive control group (e.g., miltefosine at 30 mg/kg, once daily for 10 days).[5]
- Efficacy Assessment:
 - At the end of the treatment period (e.g., day 19 post-infection for a 10-day treatment starting on day 7), humanely euthanize the animals.[5]
 - Excise the livers and prepare smears.
 - Stain the smears and determine the parasite burden by counting the number of amastigotes per 500 liver cells.
 - Express the parasite burden in Leishman-Donovan Units (LDU), calculated as: (number of amastigotes / 500 nucleated cells) x organ weight (in grams).[5]
 - Calculate the percentage of parasite suppression relative to the vehicle-treated control group.

3. Cytochrome P450 (CYP) Inhibition Assay

This protocol is for assessing the potential of **GSK3186899** to inhibit major drug-metabolizing enzymes.

Protocol:

- Assay Setup:
 - Use human liver microsomes as the enzyme source.
 - Select a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).[5]
 - Prepare a range of concentrations of **GSK3186899**.
- Incubation:
 - Incubate the microsomes, probe substrate, and **GSK3186899** in the presence of an NADPH-generating system.
 - Include positive control inhibitors (e.g., ketoconazole for CYP3A4).[5]
- Analysis:
 - Terminate the reaction and analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
 - Determine the IC50 value for the inhibition of the CYP isoform by **GSK3186899**.

Disclaimer: These protocols are intended for informational purposes for research and development professionals. All experiments should be conducted in accordance with institutional guidelines and regulations, particularly concerning animal welfare. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.

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